7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride
Overview
Description
7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H8ClN5 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt the signaling cascades that regulate cell growth and division. This disruption can lead to cell cycle arrest or apoptosis (programmed cell death), making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases. By binding to the active site of these enzymes, the compound prevents the transfer of phosphate groups, thereby blocking the downstream signaling pathways. Additionally, its interaction with nucleic acids can lead to the inhibition of DNA and RNA polymerases, enzymes crucial for nucleic acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It has been found to localize in the nucleus, where it can interact with nucleic acids and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus .
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c1-4-2-3-11-5(7)9-10-6(11)8-4;/h2-3H,1H3,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVLIQBVRKHSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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